Dehydro Aripiprazole-d8, also known as OPC-14857-d8, is a deuterium-labeled derivative of Dehydro Aripiprazole, which is an active metabolite of Aripiprazole. Aripiprazole is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The incorporation of deuterium in Dehydro Aripiprazole-d8 enhances its stability and allows for detailed pharmacokinetic studies, making it a valuable tool in scientific research aimed at understanding drug behavior in biological systems.
Dehydro Aripiprazole-d8 is synthesized from Aripiprazole or its derivatives through deuteration processes. It is classified as a stable isotope-labeled compound, which is crucial for pharmacological and analytical applications. This compound is primarily utilized in the fields of medicinal chemistry, pharmacology, and drug development .
The synthesis of Dehydro Aripiprazole-d8 typically involves the following steps:
Industrial production methods mirror these laboratory techniques but are scaled up to ensure high purity and yield. Stringent control of reaction conditions is necessary to maintain the integrity of the deuterium labeling throughout the synthesis process.
Dehydro Aripiprazole-d8 undergoes various chemical reactions, including:
The major products formed depend on the specific reaction conditions and reagents used.
Dehydro Aripiprazole-d8 functions primarily through its interaction with neurotransmitter receptors in the brain:
The deuterium labeling does not alter the compound's mechanism of action but facilitates tracing its pharmacokinetics in research settings.
These properties are critical for ensuring accurate experimental outcomes when used in research settings .
Dehydro Aripiprazole-d8 has numerous scientific applications:
The unique isotopic labeling allows researchers to track metabolic pathways effectively without altering the pharmacological activity of the compound.
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2